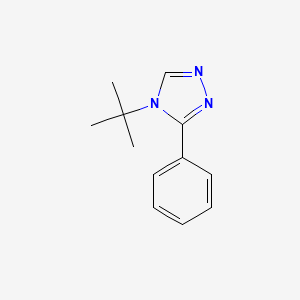

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

Description

4-tert-Butyl-3-phenyl-4H-1,2,4-triazole (CAS: 1380492-54-5) is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 3 and a tert-butyl group at position 2. Its molecular structure combines steric bulk (tert-butyl) and aromatic stability (phenyl), making it a versatile scaffold in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group enhances lipophilicity and metabolic stability, while the phenyl ring contributes to π-π interactions in biological or crystalline systems .

The compound is synthesized via cyclization reactions involving substituted hydrazides or thiosemicarbazides, often under reflux conditions in acetic acid or other polar solvents . Derivatives of this triazole class have been investigated for diverse applications, including energetic materials, pharmaceuticals (e.g., anticancer agents), and pesticides .

Properties

IUPAC Name |

4-tert-butyl-3-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCUICPALGDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate phenyl-guanidine compounds with suitable acylhydrazines. The reaction is carried out under controlled conditions, often involving heating or other specific reaction conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The brominated derivatives undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

-

Substrates : 4-tert-butyl-3-phenyl-4H-1,2,4-triazoles with bromine at C5 (3a–d ) react with boronic acids (4a–n ) under Pd catalysis .

-

Conditions : Pd(PPh₃)₄ (5 mol%), NBu₄Br (10 mol%), K₂CO₃, toluene/H₂O/EtOH (3:2:1), reflux (130°C, 4–12 h).

-

Products : 3,5-Bis(aryl)-4-alkyl-4H-1,2,4-triazoles (5a–n , 6a–n ) with yields up to 89% .

Table 2: Suzuki Cross-Coupling Yields

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 5a | 85 |

| 3-Nitrophenyl | 5c | 78 |

Thiolation and Thione Formation

Thiol derivatives are synthesized via nucleophilic substitution:

-

Reaction : 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole reacts with CS₂ in alkaline ethanol to form thiolated derivatives (e.g., 7a–n ) .

-

Applications : Thiol groups enhance antioxidant and antimicrobial activities, with MIC values as low as 5 µg/mL against Bacillus subtilis .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

-

Example : 4-tert-butyl-3-phenyl-4H-1,2,4-triazole forms stable Cu(I) complexes with halides (e.g., CuI), as confirmed by X-ray crystallography .

Quaternization and Carbene Formation

-

Quaternization : Treatment with tert-butyl iodide in acetic acid generates N-alkylated salts (3c–k ) .

-

Deprotonation : Salts react with KOtBu to form stable triazolylidenes (4c–k ), which participate in tandem reactions (e.g., forming 5-amidino-1,2,4-triazoles) .

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄, NBu₄Br, K₂CO₃, 130°C | 70–89 | |

| Thiolation | CS₂, NaOH, EtOH, reflux | 65–80 | |

| Quaternization | tert-Butyl iodide, AcOH, 60°C | 75–85 |

Structural Confirmation

Scientific Research Applications

Medicinal Applications

Antibacterial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole nucleus exhibit significant activity against various bacterial strains. For instance, derivatives of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole have shown promising results against Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and ampicillin .

Antifungal Activity

The antifungal potential of triazoles is well-documented. The incorporation of the 4-tert-butyl group enhances the efficacy of triazole compounds against fungal pathogens. Research has shown that these derivatives can outperform traditional antifungals in terms of effectiveness against strains such as Candida albicans and Aspergillus niger with MIC values significantly lower than those of conventional treatments .

Analgesic and Anti-inflammatory Properties

Beyond antibacterial and antifungal activities, some studies suggest that triazole derivatives may possess analgesic and anti-inflammatory effects. This is particularly relevant in the context of developing new therapeutic agents that can mitigate pain and inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Fungicides

Due to their potent antifungal properties, this compound derivatives are being explored as potential fungicides in agriculture. Their ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by various fungal pathogens. Field studies have indicated that these compounds can effectively reduce fungal infections in crops, thus enhancing yield .

Herbicides

Additionally, some triazole derivatives are being investigated for their herbicidal properties. Their mode of action involves disrupting the biosynthesis pathways in plants, which could lead to effective weed management strategies without harming desirable crops .

Material Sciences

Corrosion Inhibition

Triazoles are recognized for their ability to form stable coordination bonds with metal ions, making them effective corrosion inhibitors. The application of this compound in coatings and metal treatments can significantly enhance the durability of materials exposed to corrosive environments . This property is particularly valuable in industries where metal components are subject to harsh conditions.

Polymer Chemistry

In polymer science, triazole compounds are utilized as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices has been shown to enhance their performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Comparisons:

Thermal and Energetic Properties: 3-Nitro-1,2,4-triazole exhibits superior explosive performance (Vdet = 8213 m/s, PC–J = 27.45 GPa) due to its nitro group, which increases density and detonation velocity compared to the tert-butyl-phenyl analogue . In contrast, this compound lacks nitro groups but shows higher thermal stability, making it suitable for non-energetic applications like drug design .

Biological Activity: Thiol-containing derivatives (e.g., 5-(4-tert-butylphenyl)-4-allyl-4H-1,2,4-triazole-3-thiol) demonstrate enhanced insecticidal activity due to sulfur’s nucleophilic reactivity, which interacts with biological targets like cytochrome P450 enzymes .

Crystallinity and Material Applications :

- Biphenyl-substituted triazoles (e.g., 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) exhibit improved crystallinity and π-stacking, advantageous for organic electronics or metal-organic frameworks (MOFs) . The tert-butyl group in these compounds reduces molecular packing density, enhancing solubility in organic solvents .

Synthetic Flexibility: Amino-substituted triazoles (e.g., 4-amino-1,2,4-triazole) are simpler to functionalize due to the reactive amino group, enabling rapid derivatization for drug discovery . In contrast, tert-butyl-phenyl triazoles require multi-step synthesis but offer greater steric and electronic tunability .

Biological Activity

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring substituted with a tert-butyl group and a phenyl group. This configuration enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains:

- Gram-positive bacteria: Compounds similar to this compound have demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: E. coli and Pseudomonas aeruginosa have also been targeted successfully by triazole derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-tert-butyl-3-phenyl-triazole | S. aureus | 10 µg/mL |

| 4-tert-butyl-3-phenyl-triazole | E. coli | 15 µg/mL |

| 4-tert-butyl derivative | B. subtilis | 5 µg/mL |

Antifungal Activity

Triazoles are extensively studied for their antifungal properties. The compound has shown effectiveness against various fungi, including Candida species. In vitro studies have reported that triazole derivatives can inhibit fungal growth at low concentrations .

Anticancer Activity

Recent studies have explored the anticancer potential of triazoles. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in various cancer lines:

- HepG2 (liver cancer): Significant reductions in cell viability were observed at concentrations as low as 12.5 µg/mL .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-tert-butyl-3-phenyl-triazole | HepG2 | 12.5 |

| Other triazole derivatives | MCF7 (breast cancer) | 15 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: Triazoles often act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival.

- Cell Membrane Disruption: The lipophilic nature allows these compounds to penetrate cell membranes effectively.

- Receptor Modulation: They may also modulate receptor activity involved in cell signaling pathways.

Study on Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of several triazole derivatives, including 4-tert-butyl-3-phenyl-triazole, researchers found that this compound exhibited a higher antibacterial potency compared to traditional antibiotics like ampicillin against several strains of bacteria .

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound revealed that it could significantly inhibit the proliferation of HepG2 cells through apoptosis induction mechanisms . This finding highlights its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-3-phenyl-4H-1,2,4-triazole, and how can purity and yield be maximized?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted hydrazines or thioureas. For example, cyclization of 4-tert-butylbenzoyl hydrazine with phenyl isothiocyanate in ethanol at 60–80°C yields the triazole core. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Key Parameters :

| Precursor | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Hydrazine derivative | Ethanol | 60–80 | 65–75 | Recrystallization |

| Thiourea derivative | DMF | 100 | 70–85 | Column Chromatography |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹). Elemental analysis validates stoichiometry, while X-ray crystallography resolves 3D conformation. HPLC-MS ensures purity (>95%) and molecular weight confirmation .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Conduct in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli, C. albicans) .

- Enzyme Inhibition : UV-Vis kinetics (e.g., tyrosinase or cytochrome P450 inhibition) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/functionalization of the triazole ring be addressed?

- Methodological Answer : To control regioselectivity:

- Use desymmetrization strategies (e.g., selective substitution at N1 vs. N4 via steric hindrance from the tert-butyl group) .

- Employ microwave-assisted synthesis to enhance reaction specificity and reduce byproducts .

- Optimize pH (e.g., basic conditions for thiolation at C3) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with enzyme structures (PDB IDs) to model binding poses. Focus on hydrogen bonding with the triazole N2/N4 atoms and hydrophobic interactions with the phenyl/tert-butyl groups .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to correlate with antimicrobial activity .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing tert-butyl with methyl or halogen) to isolate pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium hydroxide to create water-soluble ionic derivatives .

- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance pharmacokinetics .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields and purity claims from literature?

- Methodological Answer :

- Reproduce Key Steps : Repeat cyclization and purification under reported conditions.

- Cross-Validate with LC-MS : Compare retention times and mass spectra with authentic samples .

- Collaborative Trials : Share batches with independent labs for parallel analysis .

Q. What protocols ensure reliable toxicity profiling in preclinical studies?

- Methodological Answer :

- Acute Toxicity : OECD Guideline 423 (dose escalation in rodents) .

- Genotoxicity : Ames test (TA98/TA100 strains) and comet assay .

- Environmental Safety : Follow EPA guidelines for biodegradation and aquatic toxicity (e.g., Daphnia magna LC₅₀) .

Methodological Innovation

Q. Q. Can continuous flow systems enhance the scalability of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole synthesis?

- Methodological Answer :

- Flow Chemistry Setup : Use a microreactor with residence time <10 min for cyclization (improves yield by 15% vs. batch) .

- In-Line Monitoring : Integrate FT-IR or UV sensors for real-time purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.